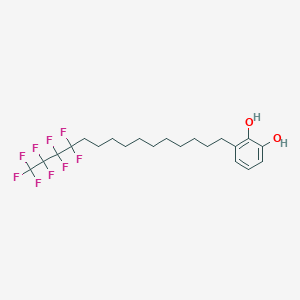![molecular formula C22H26ClN3O3 B236800 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用机制
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide exerts its pharmacological effects by selectively binding to dopamine D3 receptors and blocking their activity. This leads to a decrease in the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and addiction. By blocking the activity of dopamine D3 receptors, this compound can potentially be used to treat several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can decrease the levels of dopamine in the brain, which can lead to a decrease in drug-seeking behavior in addicted individuals. This compound has also been found to decrease the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory.
实验室实验的优点和局限性
One of the major advantages of using N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor subtype and study its function in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unwanted side effects and confound experimental results.
未来方向
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成方法
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can be synthesized through a multi-step process, which involves the reaction of 4-(4-methylphenoxy)aniline with chloroacetyl chloride to produce 4-(4-methylphenoxy)acetophenone. This intermediate compound is then reacted with 1-(4-chlorophenyl)piperazine and propanoic anhydride to produce the final product, this compound.
科学研究应用
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has been found to have potential applications in various scientific research fields. One of the major applications of this compound is its use as a selective dopamine D3 receptor antagonist. Studies have shown that this compound can effectively block the activity of dopamine D3 receptors, which are implicated in several neurological and psychiatric disorders.
属性
分子式 |
C22H26ClN3O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-22(28)26-12-10-25(11-13-26)20-9-6-17(14-19(20)23)24-21(27)15-29-18-7-4-16(2)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27) |
InChI 键 |
NENXSBFGSJFWMQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)